5-Methoxy-2-(phenylcarbonyl)phenyl propanoate
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Overview
Description
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a propanoate ester group attached to a benzene ring. Aromatic esters are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl propanoate typically involves the esterification of 5-methoxy-2-(phenylcarbonyl)phenol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-hydroxy-2-(phenylcarbonyl)phenyl propanoate.
Reduction: The phenylcarbonyl group can be reduced to form a hydroxyl group, resulting in the formation of 5-methoxy-2-(hydroxyphenyl)phenyl propanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in polar aprotic solvents.
Major Products Formed
Oxidation: 5-Hydroxy-2-(phenylcarbonyl)phenyl propanoate.
Reduction: 5-Methoxy-2-(hydroxyphenyl)phenyl propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl propanoate involves its interaction with specific molecular targets and pathways. The methoxy and phenylcarbonyl groups can participate in various biochemical interactions, influencing the compound’s biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(phenylcarbonyl)phenol: Lacks the propanoate ester group but shares similar structural features.
5-Hydroxy-2-(phenylcarbonyl)phenyl propanoate: Contains a hydroxyl group instead of a methoxy group.
5-Methoxy-2-(hydroxyphenyl)phenyl propanoate: Contains a hydroxyl group in place of the phenylcarbonyl group.
Uniqueness
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate is unique due to the presence of both methoxy and phenylcarbonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
364621-97-6 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) propanoate |
InChI |
InChI=1S/C17H16O4/c1-3-16(18)21-15-11-13(20-2)9-10-14(15)17(19)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
ZGMUVTNMDOYHST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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